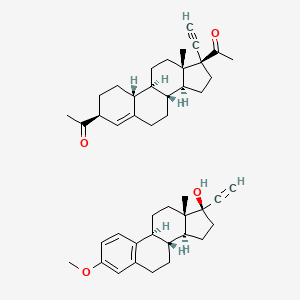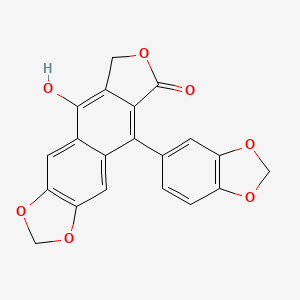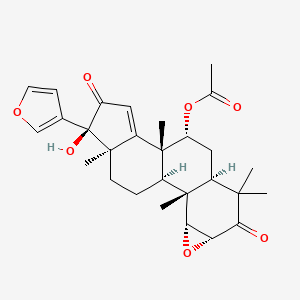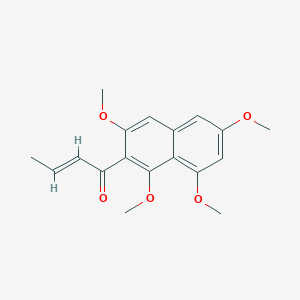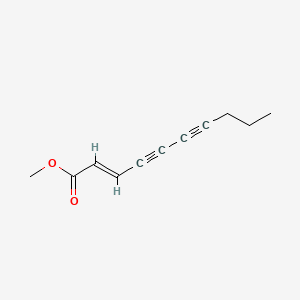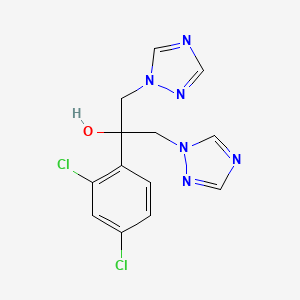
Dichlorophenyl-bis-triazolylpropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UK-47265 is an amine.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Studies have shown the effectiveness of triazole derivatives, including those similar to Dichlorophenyl-bis-triazolylpropanol, in preventing corrosion and dissolution of metals. For instance, 4H-triazole derivatives have been used as inhibitors in hydrochloric acid solutions, significantly increasing the efficiency of corrosion protection. This application is particularly valuable in industrial settings where metal components are exposed to corrosive environments (Bentiss et al., 2007).
Molecular Modeling and Surface Adsorption
These triazole compounds have also been studied using molecular modeling techniques to understand their behavior in inhibiting corrosion. The adsorption of these compounds onto metal surfaces has been found to follow the Langmuir isotherm model, which describes how molecules distributed in a gas or liquid phase adsorb onto a solid surface (Bentiss et al., 2007).
Photophysical and Electron-Transporting Properties
Triazole derivatives have been explored for their electron-transporting properties in organic light-emitting diodes (OLEDs). Research indicates that these compounds can be altered to control their energy levels and band gaps, which are crucial for their performance in electronic devices (Yi et al., 2016).
Antifouling Applications
Certain triazole compounds are under investigation for their potential use in antifouling coatings, which are essential for preventing the accumulation of organisms on submerged surfaces like ship hulls. This application is significant in marine industries to improve the longevity and efficiency of marine vessels (Gatidou et al., 2004).
Optoelectronic Applications
The optoelectronic properties of certain triazole compounds are also being studied. These compounds show potential in various electronic applications due to their unique properties like intra-molecular charge transfer, which is critical in the development of new electronic materials (Abbas et al., 2018).
Rapid Monitoring in Environmental Samples
Triazole derivatives are also used in techniques for rapid monitoring of environmental samples, like water, for the presence of organochlorine compounds. This application is essential in environmental monitoring and pollution control (Mohammadnejad et al., 2017).
Propiedades
Número CAS |
81886-52-4 |
|---|---|
Nombre del producto |
Dichlorophenyl-bis-triazolylpropanol |
Fórmula molecular |
C13H12Cl2N6O |
Peso molecular |
339.18 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H12Cl2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2 |
Clave InChI |
CMGCKUPKNSSPER-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)(CN3C=NC=N3)O |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)(CN3C=NC=N3)O |
Otros números CAS |
81886-52-4 |
Sinónimos |
2-(2,4-dichlorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol dichlorophenyl-bis-triazolylpropanol UK 47265 UK-47265 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




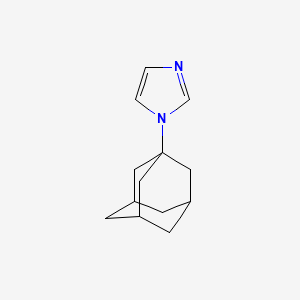

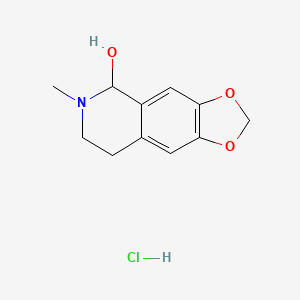

![2-[18,21-Bis(2-aminoethyl)-12-benzyl-3-(2-chloro-1-hydroxyethyl)-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1212849.png)


![1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B1212853.png)
